BenchChemオンラインストアへようこそ!

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

Lipophilicity Drug-likeness Permeability

Procure this compound as the lowest-molecular-weight (347.41 Da) benzothiophene-2-carboxylate sulfonamide for efficient fragment-to-lead chemistry. With a balanced logP of 3.59 and logSw of −3.80, it offers superior aqueous solubility over halogenated (logSw −4.10 to −4.21) and ethyl ester (logP 3.88) analogs, reducing downstream solubility optimization. The C-3 phenylsulfamoyl group introduces an unexplored vector for BDK allosteric inhibitor SAR (cf. BT2, IC50 3.19 µM). Its three-point pharmacophore—benzothiophene core, methyl ester at C-2, and sulfonamide NH—enables screening against carbonic anhydrase and steroid sulfatase panels where simpler benzenesulfonamides lack rigidity. Insist on verified substitution to ensure assay reproducibility.

Molecular Formula C16H13NO4S2
Molecular Weight 347.4
CAS No. 899965-94-7
Cat. No. B2974615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
CAS899965-94-7
Molecular FormulaC16H13NO4S2
Molecular Weight347.4
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13NO4S2/c1-21-16(18)14-15(12-9-5-6-10-13(12)22-14)23(19,20)17-11-7-3-2-4-8-11/h2-10,17H,1H3
InChIKeyJWGMNUYMIGCKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 6 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate (CAS 899965-94-7): Core Scaffold and Procurement-Relevant Identity


Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide featuring a methyl ester at the 2‑position and an unsubstituted phenylsulfamoyl group at the 3‑position . With a molecular weight of 347.41 Da and a calculated logP of 3.59, it occupies physicochemical space typical of lead-like screening compounds . The compound is catalogued as a screening compound (ChemDiv ID G226‑0001) and is supplied by multiple vendors for early-stage drug discovery .

Why Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate Cannot Be Interchanged with In-Class Analogs Without Measurable Consequence


Although benzothiophene sulfonamides share a common core, even minor modifications—such as ester alkyl chain length, aryl ring halogenation, or sulfonamide N‑substitution—produce quantifiably distinct lipophilicity, ionization, and aqueous solubility profiles . These differences directly influence membrane permeability, metabolic stability, and target binding, making unverified substitution a quantifiable risk to assay reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate Against Its Closest Analogs


Lipophilicity and Predicted Permeability: Methyl Ester vs. Ethyl Ester Analog

The target compound (methyl ester) exhibits a calculated logP of 3.59, which is 0.29 log units lower than that of the direct ethyl ester analog (logP 3.88) . This difference corresponds to a predicted ~2-fold reduction in octanol-water partition coefficient, placing the methyl ester closer to the optimal logP range (1–3.5) for oral drug-like space.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility Surrogate: logSw Comparison Across Halogenated and Non-Halogenated Analogs

The target compound has a calculated logSw of -3.80, which is 0.41 log units higher (i.e., ~2.6-fold more soluble) than the 4-fluoro analog (logSw -4.21) and 0.30 log units higher than the 2-chloro analog (logSw -4.10) . This indicates that the unsubstituted phenylsulfamoyl variant retains superior predicted aqueous solubility relative to halogenated derivatives.

Aqueous solubility Formulation Bioavailability

Molecular Weight Efficiency: Lower MW Versus Halogenated and Extended Ester Analogs

At 347.41 Da, the target compound is 3.9% lighter than the ethyl ester analog (361.43 Da) and 5.1–9.0% lighter than the 4-fluoro (365.4 Da) and 2-chloro (381.85 Da) analogs . In a lead-optimization context, this MW advantage translates to greater ligand efficiency per heavy atom when potency is normalized.

Lead-likeness Fragment efficiency Molecular weight

Scaffold Relationship to Validated BDK Inhibitor Chemotype: BT2 as Class-Level Benchmark

Benzothiophene-2-carboxylate derivatives are established allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). The prototypical inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) exhibits an IC50 of 3.19 µM against BDK [1]. The target compound differs from BT2 by bearing a methyl ester at C-2 and a phenylsulfamoyl group at C-3 instead of chloro substituents, representing a distinct chemical series within the same pharmacophore class. No direct BDK inhibition data are available for the target compound, but the scaffold homology supports its utility as a structurally differentiated probe for BDK SAR exploration.

BDK inhibitor Branched-chain amino acid metabolism Allosteric kinase inhibition

Structural Uniqueness: Phenylsulfamoyl at C-3 as a Differentiating Pharmacophoric Feature

Among commercially available benzothiophene-2-carboxylate screening compounds, the target compound is distinguished by an unsubstituted phenylsulfamoyl (–SO2–NH–Ph) group at the 3-position, a feature absent in the commonly procured BT2/BT2F series (C-3 unsubstituted or halogen-only) [1]. The sulfonamide NH acts as an additional hydrogen-bond donor (HBD count = 1) and provides a synthetic handle for further N-functionalization, which is not available in C-3 unsubstituted or C-3 halogenated analogs.

Sulfonamide pharmacophore Structure-activity relationship Chemical diversity

High-Impact Application Scenarios for Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate Based on Quantitative Differentiation


Lead-Optimization Programs Requiring Favorable logP and Solubility Starting Points

With a logP of 3.59 and logSw of -3.80, the target compound offers a more balanced lipophilicity-solubility profile than the ethyl ester (logP 3.88) and halogenated analogs (logSw -4.10 to -4.21) [1]. Medicinal chemistry teams prioritizing aqueous solubility without sacrificing permeability can select this compound as a core scaffold for further derivatization, reducing the need for solubility-enhancing modifications later in the optimization cascade.

BDK/Branched-Chain Amino Acid Metabolism Probe Expansion

The benzothiophene-2-carboxylate core is validated as a BDK allosteric inhibitor chemotype, with BT2 demonstrating an IC50 of 3.19 µM [1]. The target compound introduces a C-3 phenylsulfamoyl substituent absent in BT2, enabling SAR exploration at a vector that the established series does not address. Researchers investigating BCAA metabolism in maple syrup urine disease, obesity, or type 2 diabetes models can use this compound to probe whether C-3 sulfonamide substitution enhances or modulates BDK affinity and selectivity.

Fragment-to-Lead and HTS Follow-Up Campaigns Prioritizing Low MW

At 347.41 Da, the target compound is the lowest-MW analog among its closest commercially available comparators, providing a more efficient starting point for fragment-to-lead chemistry where every heavy atom is scrutinized for binding contribution [1]. Screening groups seeking to minimize molecular weight while maintaining a tractable synthetic handle (methyl ester, sulfonamide NH) should prioritize procurement of this compound over heavier halogenated or ethyl ester variants.

Small-Molecule Probe Development for Sulfonamide-Targeting Enzymes

The phenylsulfamoyl group (–SO2–NH–Ph) is a recognized pharmacophore for carbonic anhydrase, steroid sulfatase, and other sulfonamide-binding enzyme families [1]. The target compound uniquely combines this sulfonamide with a benzothiophene core and a methyl ester at C-2, creating a three-point pharmacophore that can be screened against sulfonamide-target panels where simpler benzene sulfonamides may lack the rigidity or additional binding contacts provided by the fused thiophene ring.

Quote Request

Request a Quote for Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.